

# Physical and chemical properties of ethyl phenyl ketone

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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ethyl phenyl ketone, also known as **propiophenone**, is an aromatic ketone with the chemical formula  $C_9H_{10}O.[1]$  It is characterized by a phenyl group and an ethyl group attached to a carbonyl carbon.[1][2] This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][3] Its pleasant, flowery odor also leads to its use in perfumes.[1] This guide provides a comprehensive overview of the physical and chemical properties of ethyl phenyl ketone, detailed experimental protocols for its synthesis and characterization, and relevant reaction pathways.

# **Physicochemical Properties**

Ethyl phenyl ketone is a colorless to slightly yellow liquid at room temperature with a characteristic strong, flowery odor.[1] It is generally insoluble in water but miscible with many organic solvents such as alcohol, ether, benzene, and toluene.[3][4]

## **Tabulated Physical and Chemical Data**

The following tables summarize the key quantitative properties of ethyl phenyl ketone.

Table 1: General and Physical Properties



Property	Value	References
Molecular Formula	С9Н10О	[1][3][4]
Molecular Weight	134.18 g/mol	[1][4][5]
Appearance	Colorless to slightly yellow liquid	[1]
Odor	Strong, flowery	[1]
Melting Point	17-21 °C (62.6-69.8 °F)	[1][3][5]
Boiling Point	218 °C (424.4 °F) at 760 mmHg	[1][3][5]
Density	1.009 g/mL at 25 °C	[1][3]
Flash Point	88 °C (190 °F) - closed cup	[1]
Vapor Pressure	1.5 mmHg at 20 °C	[1]
Vapor Density	4.63	[1]
Refractive Index (n20/D)	1.526	[1][3]

Table 2: Solubility and Partitioning

Property	Value	References
Water Solubility	Insoluble / 2 mg/mL at 20 °C	[1][2][3]
Solubility in Organic Solvents	Soluble in alcohol, ether, benzene, toluene, DMSO	[3][4]
LogP	2.19 - 2.71	[2][3]

Table 3: Spectroscopic Data



Spectroscopy Type	Key Absorptions/Signals	References
Infrared (IR)	Strong C=O stretch ~1690 cm <sup>-1</sup> (for aromatic ketone)	[6]
<sup>1</sup> H NMR	Signals for aromatic, methylene, and methyl protons	[7][8]
<sup>13</sup> C NMR	Carbonyl carbon signal ~190- 215 $\delta$	[6]
UV-Vis	Max absorption at 238 nm and 277 nm (in hexane)	[9]

# **Chemical Properties and Reactions**

Ethyl phenyl ketone undergoes typical reactions of ketones. The carbonyl group can be reduced to a secondary alcohol, and the alpha-hydrogens are acidic, allowing for reactions at the alpha-carbon.

## Synthesis of Ethyl Phenyl Ketone

### 2.1.1. Friedel-Crafts Acylation of Benzene

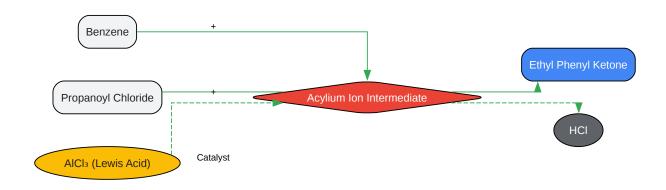
A common laboratory and industrial synthesis method is the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).[5][10]

### Experimental Protocol:

- Anhydrous aluminum chloride is suspended in an excess of dry benzene in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The mixture is cooled in an ice bath.
- Propanoyl chloride is added dropwise to the stirred suspension while maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the evolution of HCl gas ceases.



- The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
- The resulting crude ethyl phenyl ketone is purified by vacuum distillation.



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Caption: Synthesis of Ethyl Phenyl Ketone via Friedel-Crafts Acylation.

## 2.1.2. Ketonization of Benzoic Acid and Propionic Acid

Commercially, ethyl phenyl ketone can be prepared by the ketonization of benzoic acid and propionic acid over a calcium acetate and alumina catalyst at high temperatures (450–550 °C). [5][10]

- Experimental Protocol:
  - A gaseous mixture of benzoic acid and propionic acid is passed over a heated bed of calcium acetate and alumina catalyst.



- The reaction produces ethyl phenyl ketone, carbon dioxide, and water.
- The product stream is cooled to condense the ethyl phenyl ketone and water.
- The ethyl phenyl ketone is then separated from the aqueous layer and purified by distillation.

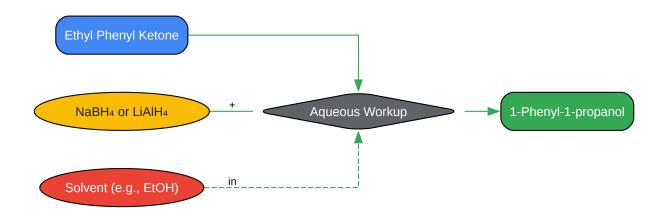
## **Reactions of Ethyl Phenyl Ketone**

#### 2.2.1. Reduction to 1-Phenyl-1-propanol

The carbonyl group of ethyl phenyl ketone can be reduced to a secondary alcohol, 1-phenyl-1-propanol, using reducing agents like sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>).

- Experimental Protocol (using NaBH<sub>4</sub>):
  - Ethyl phenyl ketone is dissolved in a suitable solvent, such as methanol or ethanol, in a flask.
  - The solution is cooled in an ice bath.
  - Sodium borohydride is added portion-wise to the stirred solution.
  - After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
  - The reaction is guenched by the slow addition of water or dilute acid.
  - The solvent is removed under reduced pressure.
  - The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed, dried, and concentrated to yield 1-phenyl-1-propanol.





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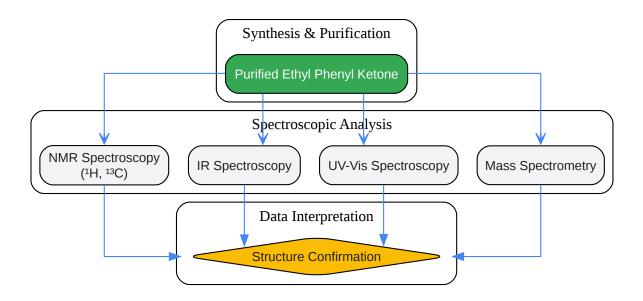
Caption: Reduction of Ethyl Phenyl Ketone to 1-Phenyl-1-propanol.

# **Spectroscopic Characterization**

The structure of ethyl phenyl ketone can be confirmed using various spectroscopic methods.

- Experimental Protocol for Spectroscopic Analysis:
  - Sample Preparation: A small amount of purified ethyl phenyl ketone is prepared for each analysis. For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a reference standard (e.g., TMS). For IR spectroscopy, a thin film of the liquid is placed between salt plates. For UV-Vis, the sample is dissolved in a suitable transparent solvent (e.g., hexane).
  - Data Acquisition: The prepared samples are analyzed using the respective spectrometers (NMR, IR, UV-Vis).
  - Spectral Interpretation: The obtained spectra are analyzed to confirm the presence of key functional groups and the overall molecular structure.





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Caption: Workflow for Spectroscopic Characterization of Ethyl Phenyl Ketone.

# **Applications in Research and Drug Development**

Ethyl phenyl ketone is a precursor in the synthesis of various pharmaceutical compounds.[3] It is used as an intermediate for drugs such as medothymol and cholanol.[3] The ketone functional group is a common pharmacophore and can be modified to create a diverse range of biologically active molecules. For instance, ketones can be used to synthesize heterocyclic compounds like pyrazolines, which have shown antimicrobial, anti-inflammatory, and anticancer properties.[11] Phenyl ketone derivatives have also been investigated for their potential in treating nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[12]

# Safety and Handling

Ethyl phenyl ketone is irritating to the eyes, respiratory system, and skin.[3] It is combustible and its vapors can form explosive mixtures with air.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[3] It should be stored in a cool, dry, and well-ventilated area away from



strong oxidizing agents and strong bases.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14][15]

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